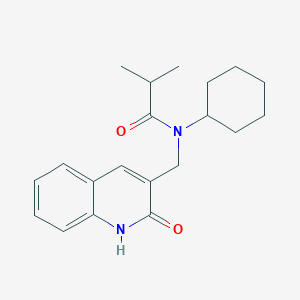

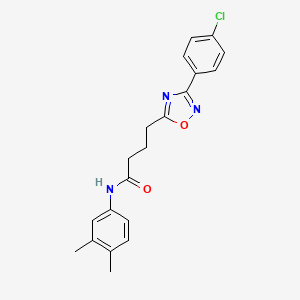

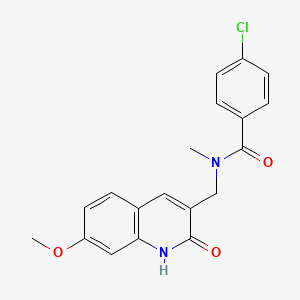

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide” is a compound with the molecular formula C20H26N2O2 and a molecular weight of 326.44 . It is also known by registry numbers ZINC000001268830 .

Physical And Chemical Properties Analysis

The solubility of this compound in DMSO is unknown . More detailed physical and chemical properties are not available in the current resources.Future Directions

As this compound is a quinoline derivative, it could potentially be explored for various biological activities. Quinoline derivatives have been studied for their anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-HIV activity . Therefore, “N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide” could be a subject of future research in these areas.

Mechanism of Action

Target of Action

The primary target of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide is KDM4C , a member of the Jumonji domain-containing histone demethylases (JHDM) . KDM4C plays a crucial role in the regulation of gene expression by demethylating histones, specifically histone H3 at lysine 9 (H3K9) .

Mode of Action

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide inhibits KDM4C by chelating its Fe (II) cofactor through its 8-hydroxyquinoline (8HQ) moiety . This prevents KDM4C from demethylating H3K9, thereby altering the transcriptional activity of genes regulated by this histone mark .

Biochemical Pathways

The inhibition of KDM4C affects the histone methylation status, particularly at H3K9, and consequently alters the transcriptional activity of various genes . This can have downstream effects on numerous biological pathways, including those involved in cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

By inhibiting KDM4C, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide can suppress the expression of androgen receptor (AR) target genes in human prostate adenocarcinoma cells . This can lead to decreased cell proliferation and potentially retard tumor growth .

Action Environment

The action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and light exposure . Moreover, its action can be modulated by the presence of other molecules in the cellular environment, such as the levels of Fe (II) and α-ketoglutarate .

properties

IUPAC Name |

N-cyclohexyl-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-14(2)20(24)22(17-9-4-3-5-10-17)13-16-12-15-8-6-7-11-18(15)21-19(16)23/h6-8,11-12,14,17H,3-5,9-10,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUHCLSQLQTDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

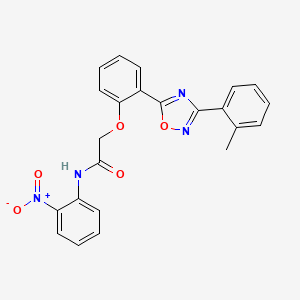

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)

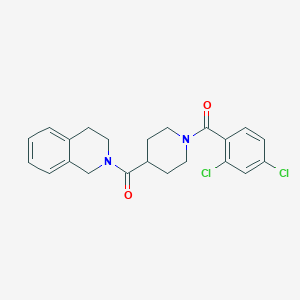

![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)

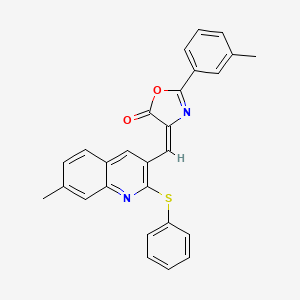

![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)